2-Amino-6-(ethylamino)pyrimidin-4(3H)-one
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Overview
Description
2-Amino-6-(ethylamino)pyrimidin-4(3H)-one is a compound belonging to the pyrimidinone family, which are known for their diverse pharmacological activities and applications in medicinal chemistry. These compounds have been synthesized through various methods, demonstrating their versatility and potential in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrimidin-4(3H)-ones, including derivatives similar to 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one, can be achieved through different methodologies. One approach involves a one-step synthesis utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green approach to these pharmacologically important compounds with reduced catalyst loading and easy purification (Taoda Shi et al., 2018). Another method includes the Vilsmeier reaction of 3-aminopropenamides, providing a facile one-pot synthesis route (Rui Zhang et al., 2011).
Molecular Structure Analysis
Studies on the molecular structure of pyrimidin-4(3H)-ones, including 2-Amino-6-(ethylamino) derivatives, reveal significant insights into their electronic and spatial configurations. For instance, the crystal structure analysis of similar compounds shows a three-dimensional hydrogen-bonded framework, indicating the importance of hydrogen bonding in stabilizing their molecular structure (Ricaurte Rodríguez et al., 2007).
Chemical Reactions and Properties
Pyrimidin-4(3H)-ones undergo various chemical reactions, contributing to their diverse chemical properties and potential applications. For example, reactions with ethyl 4-chloro-5-pyrimidinecarboxylates lead to the synthesis of novel pyrimidine derivatives, showcasing their reactivity and versatility (D. H. Kim, 1985).
Scientific Research Applications
1. Synthesis of Thieno[2,3-d]pyrimidines
- Application Summary: This compound is used in the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines .
- Methods of Application: The synthesis involves the use of 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .
- Results or Outcomes: The method developed is efficient for the synthesis of the mentioned compounds .
2. Potential Antitubercular Agents
- Application Summary: Thieno[2,3-d]pyrimidin-4(3H)-ones, which can be synthesized from “2-Amino-6-(ethylamino)pyrimidin-4(3H)-one”, have been evaluated as potential antitubercular agents .
- Methods of Application: These compounds were designed, synthesized, and screened against Mycobacteria .
- Results or Outcomes: Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) .
3. Acetylcholine Binding Protein Studies
- Application Summary: Studies with ligand binding to the acetylcholine binding protein (AChBP) have identified a series of 4,6-substituted 2-aminopyrimidines that associate with this soluble surrogate of the nicotinic acetylcholine receptor (nAChR) in a cooperative fashion .
- Methods of Application: The method involves studies with ligand binding to the AChBP .
- Results or Outcomes: The 4,6-substituted 2-aminopyrimidines were found to associate with the AChBP in a cooperative fashion, not seen for classical nicotinic agonists and antagonists .
4. Synthesis of 4-amino-6-hetarylthieno
- Application Summary: This compound is used in the synthesis of 4-amino-6-hetarylthieno .
- Methods of Application: The synthesis involves the use of 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .
- Results or Outcomes: The method developed is efficient for the synthesis of the mentioned compounds .
5. p53 Gene Therapy
- Application Summary: The modification of 2-amino-6-chloropurine on polyamidoamine was performed to synthesize a derivative, which was then employed as a carrier for p53 gene delivery to achieve anti-tumor efficacy .
- Methods of Application: The method involves the use of 2-amino-6-chloropurine modified polyamidoamine for p53 gene delivery .
- Results or Outcomes: AP-PAMAM/p53 transfection provided a promising route to achieve the p53-based gene therapy .
6. Synthesis of Novel 2-(Pyridin-2-yl)
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(ethylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-8-4-3-5(11)10-6(7)9-4/h3H,2H2,1H3,(H4,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJHYDNQKBXDFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=O)NC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(ethylamino)pyrimidin-4(3H)-one |
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